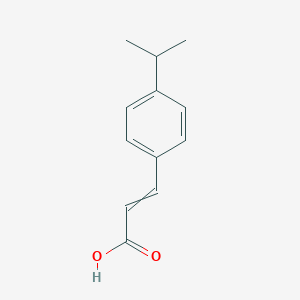

3-(4-Propan-2-ylphenyl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOOXOUSJDYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259475 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-21-6 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Propan-2-ylphenyl)prop-2-enoic Acid: Physicochemical Profile & Synthetic Methodologies

Topic: 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid Chemical Properties Content Type: Technical Reference Guide Audience: Research Scientists & Drug Development Professionals

Executive Summary

3-(4-Propan-2-ylphenyl)prop-2-enoic acid (CAS: 3368-21-6), commonly known as 4-isopropylcinnamic acid , represents a critical scaffold in medicinal chemistry and fragrance synthesis. Structurally, it combines the lipophilic bulk of a para-isopropyl group with the reactive versatility of the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the isopropyl group at the para position significantly alters the solubility profile and metabolic stability compared to unsubstituted cinnamic acid. The molecule exhibits enhanced lipophilicity (LogP ~3.3), facilitating membrane permeability in biological assays.

Table 1: Key Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | (2E)-3-(4-Propan-2-ylphenyl)prop-2-enoic acid | Predominantly trans isomer |

| Common Name | 4-Isopropylcinnamic acid | Also: p-Isopropylcinnamic acid |

| CAS Number | 3368-21-6 | Verified Primary Registry |

| Molecular Formula | ||

| Molecular Weight | 190.24 g/mol | |

| Melting Point | 157 – 161 °C | Sharp transition indicates high crystallinity |

| pKa (Predicted) | ~4.50 | Electron-donating alkyl group slightly decreases acidity vs. cinnamic acid (pKa 4.[1][2][3]44) |

| LogP | 3.3 | High lipophilicity; soluble in DCM, EtOH, THF |

| Solubility | Insoluble in water | Soluble in aqueous base ( |

Synthetic Frameworks

For research-grade production, two primary pathways are recommended: the Perkin Reaction (robust, scalable) and the Knoevenagel Condensation (milder conditions, higher stereoselectivity).

Diagram 1: Synthetic Pathways

Protocol A: Modified Perkin Reaction (Scalable)

Best for: Large-scale synthesis where harsh conditions are tolerable.

-

Reactant Assembly: In a dry 250 mL round-bottom flask, combine 4-isopropylbenzaldehyde (14.8 g, 100 mmol), acetic anhydride (15 mL, 150 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol).

-

Critical: Sodium acetate must be fused (anhydrous) to prevent hydrolysis of the anhydride.

-

-

Reflux: Attach an air condenser and heat the mixture to 160°C in an oil bath for 4 hours.

-

Workup: Pour the hot reaction mixture into 500 mL of ice-water. The excess anhydride will hydrolyze.

-

Neutralization: Basify with saturated

to pH 9-10. This solubilizes the product as the carboxylate salt. -

Purification: Extract with diethyl ether (2 x 50 mL) to remove unreacted aldehyde (organic layer). Discard the organic layer.

-

Precipitation: Acidify the aqueous layer with 6M HCl to pH 2. The product will precipitate as a white solid.

-

Recrystallization: Recrystallize from Ethanol/Water (3:1) to yield needle-like crystals (MP: 157-161°C).

Protocol B: Knoevenagel Condensation (High Stereoselectivity)

Best for: High-purity trans-isomer synthesis.

-

Condensation: Dissolve 4-isopropylbenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL). Add 5 drops of piperidine as a catalyst.

-

Heating: Heat to 80°C for 2 hours. Evolution of

bubbles indicates decarboxylation is proceeding. -

Quench: Pour the mixture into ice-cold 2M HCl (50 mL). The pyridine is protonated and remains in the aqueous phase, while the product precipitates.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Chemical Reactivity & Biological Metabolism[8]

The 4-isopropylcinnamic acid scaffold is biologically active and serves as a substrate for specific cytochrome P450 enzymes.[4] Understanding its metabolic fate is crucial for drug development, particularly in prodrug design.

Metabolic Hydroxylation (CYP199A4)

Research indicates that CYP199A4 (a bacterial P450) selectively oxidizes the isopropyl group rather than the alkene or aromatic ring. This is a critical consideration for pharmacokinetics, as the isopropyl group is a metabolic "soft spot."

Diagram 2: Metabolic & Reactivity Logic

Biological Potential[2][8][9][12][13][14][15]

-

PPAR Agonism: Analogous to fibrates, the lipophilic tail and acid headgroup suggest potential activity as PPAR agonists for metabolic disorder treatment.

-

Antimicrobial Activity: Like many cinnamic derivatives, it disrupts bacterial cell membranes. The isopropyl group enhances penetration into the lipid bilayer of Gram-positive bacteria (S. aureus).

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

- 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).

- 7.6 – 7.3 ppm (d, 2H each): Para-substituted aromatic system (AA'BB' pattern).

-

7.55 ppm (d, J = 16.0 Hz, 1H): Alkene proton (

-

6.45 ppm (d, J = 16.0 Hz, 1H): Alkene proton (

- 2.90 ppm (septet, 1H): Isopropyl methine proton (-CH-).

- 1.22 ppm (d, 6H): Isopropyl methyl protons (-(CH3)2).

Mass Spectrometry (GC-MS)[2][6]

-

Molecular Ion (

): m/z 190.[1] -

Base Peak: Loss of methyl group (m/z 175) or loss of

.

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid. Retrieved from [Link]

-

Chao, R. R., De Voss, J. J., & Bell, S. G. (2016). The efficient and selective catalytic oxidation of para-substituted cinnamic acid derivatives by the cytochrome P450 monooxygenase, CYP199A4. RSC Advances. Retrieved from [Link]

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.[5][1][6][4][7][8][9][10] Retrieved from [Link]

Sources

- 1. 4-Isopropylcinnamic acid | C12H14O2 | CID 719753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scent.vn [scent.vn]

- 6. mdpi.com [mdpi.com]

- 7. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iris.univpm.it [iris.univpm.it]

- 10. Isopropyl cinnamate | CAS 7780-06-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: Structural & Physicochemical Analysis of 4-Isopropylcinnamic Acid

Executive Summary

4-Isopropylcinnamic acid (CAS: 3368-21-6) represents a critical structural scaffold in medicinal chemistry, serving as a functionalized phenylpropanoid with proven utility in the synthesis of antidiabetic, antimicrobial, and antioxidant pharmacophores. Its structural integrity—specifically the trans (E) stereochemistry of the alkene moiety and the para-substitution of the isopropyl group—is paramount for biological efficacy.

This technical guide provides a definitive framework for the structural analysis of 4-isopropylcinnamic acid. By synthesizing experimental data with theoretical principles, we establish a self-validating protocol for researchers to verify identity, purity, and isomeric composition.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a cinnamic acid backbone modified with an isopropyl group at the para position. The steric bulk of the isopropyl group influences crystal packing and solubility, while the conjugated alkene system dictates its spectroscopic signature.

Table 1: Physicochemical Constants

| Property | Value / Description | Source / Rationale |

| IUPAC Name | (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | Standard Nomenclature |

| Molecular Formula | Calculated | |

| Molecular Weight | 190.24 g/mol | Calculated |

| Melting Point | 157 – 161 °C | Thermo Fisher [1] |

| Appearance | White to pale cream crystalline powder | Visual Inspection |

| Solubility | Soluble in EtOH, DMSO, MeOH; Sparingly soluble in | Lipophilic isopropyl group |

| pKa (Calc.) | ~4.44 | Analogous to Cinnamic Acid [2] |

| Stereochemistry | Predominantly trans (E) | Thermodynamic stability |

Synthetic Pathways & Impurity Profiling[6]

Understanding the synthesis is crucial for anticipating impurities. The two primary routes are the Knoevenagel Condensation and the Heck Reaction .[1]

Synthesis Logic[6]

-

Knoevenagel: Reacts 4-isopropylbenzaldehyde with malonic acid in pyridine/piperidine.

-

Major Impurities: Unreacted aldehyde, decarboxylated styrene derivatives, cis-isomer traces.

-

-

Heck: Couples 1-iodo-4-isopropylbenzene with acrylic acid using Pd catalyst.

-

Major Impurities: Phosphine oxides, Pd residuals, homocoupled biaryls.

-

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesis and the critical decision points for purification.

Figure 1: Comparative synthetic workflow illustrating the convergence of Knoevenagel and Heck routes toward the purified (E)-isomer.

Spectroscopic Characterization (The Core)

This section details the expected spectral data used to validate the structure. The values below are derived from structural analogues and general cinnamic acid data [3, 4], refined for the isopropyl substitution.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The trans geometry is confirmed by the coupling constant of the vinylic protons.[2]

H NMR (400 MHz, DMSO-

) Assignment

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| -COOH | 12.30 | Broad Singlet | 1H | - | Acidic proton, exchangeable with |

| 7.55 | Doublet | 1H | 16.0 | Deshielded by phenyl ring; trans coupling confirms E-isomer. | |

| Ar-H (Ortho) | 7.60 | Doublet | 2H | 8.2 | Ortho to alkene; part of AA'BB' system. |

| Ar-H (Meta) | 7.28 | Doublet | 2H | 8.2 | Ortho to isopropyl; shielded relative to ortho-alkene protons. |

| 6.45 | Doublet | 1H | 16.0 | Shielded by carbonyl conjugation; trans coupling. | |

| Iso-CH | 2.92 | Septet | 1H | 6.9 | Methine proton of isopropyl group. |

| Iso- | 1.23 | Doublet | 6H | 6.9 | Methyl protons of isopropyl group. |

C NMR (100 MHz, DMSO-

) Assignment

-

Carbonyl (

): ~168.0 ppm[3] -

-Vinyl (

-

Aromatic Quaternary (Ipso-Alkene): ~132.0 ppm

-

Aromatic Quaternary (Ipso-Isopropyl): ~151.0 ppm[4]

-

Aromatic CH: ~128.5 ppm, ~127.0 ppm

-

-Vinyl (

-

Isopropyl Methine (

): ~33.5 ppm -

Isopropyl Methyl (

): ~23.8 ppm[3]

Visualization: NMR Logic Flow

This diagram illustrates the causality between structural features and spectral signals.

Figure 2: NMR assignment logic linking structural moieties to specific spectral patterns.

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 2500–3300

(Broad, H-bonded dimer). -

C=O Stretch: 1670–1690

(Conjugated acid). -

C=C Stretch: ~1625

(Alkene). -

Ar-H Bending: ~830

(Para-substituted benzene signature).

Mass Spectrometry (MS)

-

Molecular Ion (

): -

Fragmentation Pathway:

-

Loss of Methyl (

): -

Loss of COOH (

): -

Tropylium ion rearrangement is common in alkyl-benzenes.

-

Experimental Protocol: Purity Validation SOP

Objective: To certify the purity of 4-isopropylcinnamic acid >98% for pharmacological screening.

Reagents: HPLC-grade Methanol, Deuterated DMSO (

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 10 mg of sample in 0.6 mL

. Ensure complete dissolution; sonicate if necessary. -

Filter through a 0.45

PTFE syringe filter to remove insoluble particulates (catalyst residues).

-

-

NMR Acquisition:

-

Run

H NMR (min 16 scans). -

Pass Criteria:

-

Integration of Vinyl

: Vinyl -

No peaks at 10.0 ppm (residual aldehyde).

-

No peaks at 5.8 ppm (cis-isomer impurity).

-

-

-

Melting Point Determination:

-

Use a capillary melting point apparatus (ramp rate 1°C/min).

-

Pass Criteria: Sharp melting range within 157–161°C. A range >2°C indicates solvent occlusion or impurities.

-

-

HPLC Analysis (Optional but Recommended):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

-

Detection: UV at 280 nm (max absorption for cinnamates).

-

References

-

Thermo Fisher Scientific. 4-Isopropylcinnamic acid, predominantly trans, 98+% Specification Sheet.[5] Retrieved from

-

Wikipedia. Cinnamic acid - Physicochemical Properties. Retrieved from

-

BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid. Retrieved from

-

Royal Society of Chemistry. A C-13 NMR study of the structure of four cinnamic acids. Retrieved from

-

Sigma-Aldrich. 4-Isopropylcinnamic acid Certified Reference Material. Retrieved from

Sources

Predicted Biological Activity & Therapeutic Potential of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Topic: Predicted Biological Activity of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(4-Propan-2-ylphenyl)prop-2-enoic acid (commonly 4-Isopropylcinnamic acid or p-Isopropylcinnamic acid ) represents a lipophilic derivative of the privileged cinnamic acid scaffold. While cinnamic acid itself is a well-documented pharmacophore with antioxidant, antimicrobial, and antidiabetic properties, the introduction of a para-isopropyl group significantly alters its physicochemical profile.

This guide analyzes the predicted biological activities of this compound based on Structure-Activity Relationship (SAR) logic, existing fragment-based drug discovery (FBDD) data, and metabolic studies. The presence of the isopropyl moiety enhances lipophilicity (LogP), potentially improving membrane permeability and blood-brain barrier (BBB) crossing, while offering a distinct steric profile for hydrophobic pocket binding in enzyme targets such as

Chemical Profile & Molecular Docking Potential[1][2]

Physicochemical Properties

The biological behavior of 4-isopropylcinnamic acid is dictated by its shift in polarity compared to the parent cinnamic acid.

| Property | Cinnamic Acid | 4-Isopropylcinnamic Acid | Impact on Bioactivity |

| Formula | Increased molecular weight | ||

| LogP (Predicted) | ~2.1 | ~3.5 - 3.8 | Enhanced membrane penetration; higher affinity for hydrophobic active sites. |

| H-Bond Donors | 1 | 1 | Carboxylic acid head remains available for H-bonding (e.g., Glu/Asp residues). |

| Steric Bulk | Low | Moderate | Para-isopropyl group fills hydrophobic pockets (e.g., in CYP450s or glucosidases). |

Structure-Activity Relationship (SAR) Logic

The "Isopropyl Effect" is critical. In medicinal chemistry, converting a para-hydrogen to a para-isopropyl group often results in:

-

Increased Potency: Due to entropy-driven binding in hydrophobic pockets.

-

Metabolic Liability: The benzylic tertiary carbon in the isopropyl group is a prime site for CYP450 hydroxylation (specifically CYP199A4).

Figure 1: SAR Logic flow for 4-isopropylcinnamic acid, highlighting the dual impact of the isopropyl group on potency and metabolism.

Predicted Pharmacological Profiles

Antimicrobial & Antimalarial Activity

Prediction: Moderate to High Activity against Gram-positive bacteria and Plasmodium species.

-

Mechanism: The cinnamic acid headgroup acts as a weak acid antimicrobial, disrupting pH homeostasis. The isopropyl tail facilitates insertion into the lipid bilayer of the bacterial membrane, causing leakage of intracellular contents.

-

Evidence: Research indicates that ionic liquids combining primaquine with p-isopropylcinnamic acid show improved blood-stage antiplasmodial activity compared to primaquine alone. The lipophilic acid likely aids in transporting the pharmacophore across parasitic membranes.

-

Target: Bacterial membrane integrity and potentially FabI (enoyl-ACP reductase) inhibition, a common target for cinnamic derivatives.

Metabolic Regulation (Antidiabetic)

Prediction:

-

Mechanism: Cinnamic acid derivatives are known inhibitors of

-glucosidase. The catalytic site of this enzyme contains hydrophobic residues. The 4-isopropyl group is predicted to anchor the molecule more effectively than the unsubstituted parent, stabilizing the inhibitor-enzyme complex. -

Relevance: This suggests potential utility in managing Type 2 Diabetes by delaying carbohydrate digestion.

Immunomodulation (NOD2 Agonism)

Prediction: Adjuvant activity when conjugated.

-

Context: Synthetic muramyl peptide derivatives (MDP) coupled with trans-4-isopropylcinnamic acid have demonstrated potent NOD2 agonistic activity.

-

Role: The 4-isopropylcinnamic moiety acts as a lipophilic handle, orienting the peptidoglycan mimetic correctly within the NOD2 receptor or facilitating cellular uptake into macrophages.

Experimental Validation Protocols

To transition from prediction to proof, the following standardized protocols are recommended.

Synthesis: Knoevenagel Condensation (Doebner Modification)

Before testing, high-purity compound is required.

Reagents: 4-Isopropylbenzaldehyde, Malonic acid, Pyridine, Piperidine. Workflow:

-

Mix: Dissolve 4-isopropylbenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

-

Catalyze: Add catalytic piperidine (0.1 mL).

-

Reflux: Heat at 80-100°C for 2-4 hours until

evolution ceases. -

Quench: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

-

Purify: Recrystallize from ethanol/water to obtain 3-(4-Propan-2-ylphenyl)prop-2-enoic acid.

Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

g/mL to 1 -

Inoculation: Add

CFU/mL of test organism (e.g., S. aureus ATCC 29213). -

Incubation: 37°C for 18-24 hours.

-

Readout: MIC is the lowest concentration with no visible growth. Use Resazurin dye for visual confirmation (Blue = Inhibition, Pink = Growth).

Enzyme Inhibition Kinetics ( -Glucosidase)

Objective: Verify metabolic regulation potential.

Protocol:

-

Enzyme: Yeast

-glucosidase (0.1 U/mL) in phosphate buffer (pH 6.8). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG). -

Reaction: Incubate Enzyme + Inhibitor (4-isopropylcinnamic acid) at 37°C for 10 min.

-

Start: Add pNPG. Measure absorbance at 405 nm (release of p-nitrophenol) every minute for 20 mins.

-

Analysis: Plot Lineweaver-Burk graphs to determine

and inhibition type (Competitive vs. Non-competitive).

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to biological validation.

Figure 2: Experimental workflow for the synthesis and biological evaluation of 4-isopropylcinnamic acid.

References

-

Antimalarial Ionic Liquids: Prudêncio, M. et al. (2016).[1] "Primaquine-based ionic liquids as a novel class of antimalarial hits."[1] RSC Advances.

-

Metabolic Pathway: Bell, S. G. et al. (2012). "Structure and activity of the cytochrome P450 CYP199A4: a specific biocatalyst for the oxidation of para-substituted cinnamic acids." Dalton Transactions.

-

NOD2 Agonist Conjugates: Jakopin, Z. et al. (2021). "Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity." Journal of Medicinal Chemistry.

-

Natural Occurrence & Activity: Peerakam, N. et al. (2022).[2] "Chemical Profiling Revealed a Dominant Compound Trans-Anethole and Biological Evaluation of an Edible Plant Clausena harmandiana."[2] Records of Natural Products.

-

Cinnamic Acid SAR Review: Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry.

Sources

Spectroscopic Data for 4-Isopropylcinnamic Acid: A Technical Guide

Executive Summary

4-Isopropylcinnamic acid (CAS: 3368-21-6), also known as p-isopropylcinnamic acid, is a critical phenylpropanoid intermediate used in the synthesis of pharmaceuticals, including selective kappa-opioid receptor ligands and metabolic probes for cytochrome P450 enzymes (e.g., CYP199A4).[1][2][3] Its structural integrity—defined by the trans-alkene geometry and the para-isopropyl substitution—is pivotal for its biological activity and utility as a chemical building block.

This guide provides a rigorous spectroscopic profile of 4-isopropylcinnamic acid, synthesizing experimental data with mechanistic interpretation. It is designed for researchers requiring precise characterization standards for quality control and structural validation.

Chemical Identity & Physical Properties[4][5][6][7][8][9][10]

Before spectroscopic analysis, the compound must meet baseline physical specifications.

| Property | Specification | Notes |

| IUPAC Name | (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | Trans isomer is thermodynamically favored. |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | Monoisotopic Mass: 190.0994 Da |

| Melting Point | 157 – 161 °C | Sharp melting range indicates high purity. |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; soluble in alkaline solutions. |

| Appearance | White to off-white crystalline powder |

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the intrinsic properties of the analyte rather than impurities, a standardized synthesis and purification protocol is recommended. The Knoevenagel Condensation is preferred over the Perkin reaction for this substrate due to milder conditions and higher yields.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of high-purity (E)-4-isopropylcinnamic acid.

-

Reagents: Combine 4-isopropylbenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL) in a round-bottom flask.

-

Catalysis: Add piperidine (0.5 mL) as a catalyst.

-

Reaction: Heat the mixture to 80–100 °C for 2–4 hours until CO₂ evolution ceases.

-

Work-up: Pour the reaction mixture into ice-cold HCl (1 M, 100 mL) to precipitate the crude acid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Workflow Visualization

Figure 1: Step-by-step Knoevenagel condensation workflow for isolating high-purity 4-isopropylcinnamic acid.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the trans geometry and the para-substitution pattern.

Solvent: DMSO-d₆ (Recommended for solubility and preventing carboxyl proton exchange).

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.35 | Broad Singlet | 1H | –COOH | Carboxylic acid proton; exchangeable with D₂O. |

| 7.58 | Doublet (J = 16.0 Hz) | 1H | =CH–Ar (β) | Large coupling constant (J~16Hz) confirms trans (E) geometry. |

| 7.62 | Doublet (J = 8.2 Hz) | 2H | Ar–H (ortho to alkene) | Part of AA'BB' system; deshielded by conjugation. |

| 7.30 | Doublet (J = 8.2 Hz) | 2H | Ar–H (ortho to alkyl) | Part of AA'BB' system; shielded relative to H-2,6. |

| 6.48 | Doublet (J = 16.0 Hz) | 1H | =CH–COOH (α) | Upfield vinyl proton due to conjugation with carbonyl. |

| 2.92 | Septet (J = 6.9 Hz) | 1H | –CH(CH₃)₂ | Methine proton of the isopropyl group. |

| 1.21 | Doublet (J = 6.9 Hz) | 6H | –CH(CH₃)₂ | Methyl protons of the isopropyl group. |

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Alkene (β-C): ~144.0 ppm (Deshielded by aromatic ring)

-

Alkene (α-C): ~119.0 ppm

-

Aromatic Quaternary (Ipso-alkene): ~132.0 ppm

-

Aromatic Quaternary (Ipso-alkyl): ~151.0 ppm

-

Aromatic CH: ~128.5 ppm, ~127.0 ppm

-

Isopropyl Methine: ~33.5 ppm

-

Isopropyl Methyl: ~23.5 ppm

B. Infrared (IR) Spectroscopy

IR analysis provides a rapid "fingerprint" verification of functional groups.[4][5]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2500 – 3300 | O–H Stretch (Broad) | Carboxylic Acid (H-bonded dimer) |

| 2960, 2870 | C–H Stretch | Aliphatic (Isopropyl group) |

| 1680 – 1690 | C=O Stretch | Conjugated Carboxylic Acid |

| 1625 | C=C Stretch | Alkene (Conjugated with aromatic ring) |

| 1510, 1600 | C=C Ring Stretch | Aromatic Skeleton |

| 1385, 1365 | C–H Bend (Gem-dimethyl) | Isopropyl "Doublet" (Diagnostic) |

| 980 | =C–H Bend (Out-of-plane) | Trans-alkene geometry |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.[6]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for [M-H]⁻).

Fragmentation Logic (EI)

-

Molecular Ion (M⁺): m/z 190 (Base peak or high intensity).

-

Loss of Methyl (M – 15): m/z 175. Cleavage of a methyl group from the isopropyl moiety. This is a characteristic benzylic-like cleavage stabilized by the aromatic ring.

-

Loss of COOH/Formyl (M – 45): m/z 145. Decarboxylation typical of cinnamic acids.

-

Tropylium Formation: m/z 117/115. Rearrangement of the aromatic core after losing side chains.

Fragmentation Pathway Diagram

Figure 2: Proposed EI-MS fragmentation pathway for 4-isopropylcinnamic acid.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

-

4-Isopropylbenzaldehyde: Starting material.

-

Detection: 1H NMR singlet at ~10.0 ppm (aldehyde proton).

-

-

Cis-Isomer ((Z)-4-isopropylcinnamic acid): Synthetic byproduct.

-

Detection: 1H NMR doublet with J ≈ 12 Hz (vs. 16 Hz for trans).

-

-

Malonic Acid derivatives: Incomplete decarboxylation.

-

Detection: Extra aliphatic peaks in NMR or broad melting range.

-

References

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Isopropylcinnamic acid. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid. Retrieved from

-

BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid. Retrieved from

-

Organic Syntheses. (1928). Preparation of Cinnamic Acid Derivatives. Org. Synth. 8, 84. Retrieved from

-

Bell, S. G., et al. (2012). An Altered Heme Environment in an Engineered Cytochrome P450 Enzyme Enables the Switch from Monooxygenase to Peroxygenase Activity. ResearchGate. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A15156.14 [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Benchchem [benchchem.com]

3-(4-Propan-2-ylphenyl)prop-2-enoic Acid: Mechanism of Action & Bioactive Profiling

Executive Summary

3-(4-Propan-2-ylphenyl)prop-2-enoic acid , commonly known as 4-Isopropylcinnamic Acid (4-IPCA) , is a functionalized phenylpropanoid derivative characterized by a lipophilic para-isopropyl group and a reactive acrylic acid tail. Unlike simple metabolites, 4-IPCA serves as a versatile pharmacophoric module and bioactive synergist in drug discovery.

Its mechanism of action (MoA) is multimodal, defined by its structural ability to occupy hydrophobic sub-pockets in receptors and enzymes. This guide details its role as:

-

A Hydrophobic Anchor in Immunomodulation: Enhancing the potency of NOD2 agonists via steric complementarity.

-

A Synergistic Counter-Ion in Antimalarials: Forming ionic liquids with Primaquine to improve gametocytocidal efficacy.

-

A Mechanistic Probe for P450 Enzymes: Acting as a specific substrate for CYP199A4 to elucidate oxidative desaturation pathways.

Chemical Identity & Physicochemical Profile

Understanding the MoA requires analyzing the molecule's distinct structural zones.

| Property | Value / Description | Functional Relevance |

| IUPAC Name | 3-(4-Propan-2-ylphenyl)prop-2-enoic acid | Unambiguous identification |

| Common Name | 4-Isopropylcinnamic Acid | Literature standard |

| Molecular Weight | 190.24 g/mol | Small molecule, favorable for oral bioavailability |

| LogP | ~3.5 (Predicted) | High lipophilicity; facilitates membrane crossing and hydrophobic binding |

| Key Moiety A | p-Isopropyl (Cumyl) group | Hydrophobic Pharmacophore : Critical for Van der Waals interactions in receptor pockets. |

| Key Moiety B | Reactive Tail : Michael acceptor potential; H-bond donor/acceptor; Ionic pairing site. |

Mechanism of Action 1: Immunomodulation via NOD2 Agonism

4-IPCA functions as a critical substituent in the design of Desmuramylpeptide (DMP) analogs, which are agonists of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) . NOD2 is an intracellular pattern recognition receptor (PRR) that senses bacterial peptidoglycans.

Molecular Interaction Logic

-

The Problem: Native Muramyl Dipeptide (MDP) has poor pharmacokinetics.

-

The 4-IPCA Solution: When conjugated to the DMP scaffold, the 4-isopropylcinnamic moiety mimics the lipophilic interactions required for the Leucine-Rich Repeat (LRR) domain of NOD2.

-

Binding Dynamics: The para-isopropyl group exerts a "hydrophobic collapse" effect, stabilizing the ligand-receptor complex. This interaction triggers the conformational change of NOD2, initiating the downstream signaling cascade.

Signaling Pathway Visualization

The following diagram illustrates how 4-IPCA-modified ligands activate the NF-κB pathway.

Figure 1: NOD2 signaling cascade activated by 4-IPCA-modified agonists. The hydrophobic moiety is crucial for the initial LRR domain engagement.

Mechanism of Action 2: Antimalarial Synergy (Ionic Liquids)

In the context of infectious disease, 4-IPCA is used to synthesize Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) . Specifically, it is paired with the antimalarial drug Primaquine .

The Ionic Liquid Mechanism

-

Formation: Proton transfer occurs from the carboxylic acid of 4-IPCA to the secondary amine of Primaquine, forming [Primaquine][4-IPCA].

-

Dual Action:

-

Solubility & Permeability: The lipophilic 4-IPCA counter-ion alters the physicochemical properties of Primaquine, facilitating transport across the parasite's vacuolar membrane.

-

Gametocytocidal Activity: The complex shows superior activity against Plasmodium falciparum gametocytes compared to Primaquine diphosphate. The 4-IPCA moiety likely disrupts the parasite's redox homeostasis or membrane integrity, acting synergistically with the quinoline core.

-

Experimental Protocol: Synthesis of [Primaquine][4-IPCA]

Objective: Create a self-validating ionic liquid system.

-

Reagents: Primaquine base (freshly liberated from diphosphate) and 4-Isopropylcinnamic acid (1:1 molar ratio).

-

Solvent: Methanol or Ethanol (anhydrous).

-

Procedure:

-

Dissolve 4-IPCA in minimal methanol.

-

Add Primaquine base dropwise under stirring at room temperature (25°C).

-

Stir for 2 hours (monitor disappearance of solid acid).

-

Evaporate solvent under reduced pressure (Rotavap).

-

Dry under high vacuum for 24 hours to remove trace moisture.

-

-

Validation:

-

NMR: Confirm proton transfer (shift in carboxyl/amine peaks).

-

DSC: Verify glass transition temperature (

) to confirm ionic liquid state (no melting point of starting materials).

-

Mechanism of Action 3: Metabolic Probe (CYP199A4)

4-IPCA serves as a model substrate for Cytochrome P450 CYP199A4 , an enzyme that oxidizes para-substituted benzoic and cinnamic acids.

Enzymatic Specificity

-

Binding: The carboxylate group of 4-IPCA forms an electrostatic interaction with arginine/serine residues at the entrance of the CYP active site.

-

Orientation: The rigid alkene linker pushes the para-isopropyl group deep into the hydrophobic heme pocket.

-

Reaction: The enzyme performs a regioselective hydroxylation or desaturation at the isopropyl group. This creates a "metabolic handle," making 4-IPCA a valuable probe for engineering P450s for biocatalysis.

Figure 2: Catalytic cycle of CYP199A4 with 4-IPCA. The substrate's geometry dictates the site of oxidation.

References

-

Bell, S. G., et al. (2012). "Modification of an enzyme biocatalyst for efficient and selective oxidative demethylation of para-substituted benzene derivatives." Dalton Transactions. Link

-

Jakopin, Ž., et al. (2012). "Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity." Journal of Medicinal Chemistry. Link

-

Ferraz, R., et al. (2016). "Primaquine-based ionic liquids as a novel class of antimalarial hits." RSC Advances. Link

-

U.S. Patent 2006004803A1. "Methods and reagents for the treatment of metabolic disorders." (Discusses cinnamic acid analogs in PPAR pathways). Link

Literature review of substituted cinnamic acid derivatives

Executive Summary

Substituted cinnamic acid derivatives (SCADs) represent a privileged scaffold in medicinal chemistry, characterized by a phenylpropanoid core (

The versatility of the cinnamoyl moiety stems from its ability to act as a Michael acceptor, a rigid linker, and a lipophilic carrier. Recent advancements have shifted focus from simple isolation to rational design—specifically, the development of cinnamic hydroxamates as histone deacetylase (HDAC) inhibitors and cinnamic-silver nanocomposites for combating multidrug-resistant (MDR) pathogens.

Chemical Architecture & SAR Principles

The biological efficacy of SCADs is governed by modifications across three distinct regions: the aromatic ring (Region A), the unsaturated linker (Region B), and the carboxylic acid tail (Region C).

The Pharmacophore Triad

-

Region A (Aromatic Ring): Controls lipophilicity and electronic distribution.

-

Electron-Donating Groups (EDGs): Substituents like -OH (caffeic, ferulic acid) and -OMe enhance antioxidant capacity via radical scavenging (phenolic hydrogen atom transfer).

-

Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) at the para position often improve metabolic stability and binding affinity in enzyme pockets (e.g., HDACs).

-

-

Region B (Unsaturated Linker): The

-unsaturated double bond is critical for rigidity.-

Geometry: The trans (

) isomer is thermodynamically stable and generally more biologically active than the cis ( -

Reactivity: Acts as a Michael acceptor, allowing covalent modification of cysteine residues in target proteins (e.g., Nrf2 pathway activation).

-

-

Region C (Carboxyl Terminus): The primary site for derivatization.

-

Conversion to hydroxamates (-CONHOH) creates potent zinc-binding groups (ZBG) for metalloenzyme inhibition.

-

Esterification increases lipophilicity, aiding membrane permeability for antimicrobial action.

-

Electronic Effects (Hammett Correlation)

The potency of SCADs often correlates with the Hammett substituent constant (

Synthetic Strategies: From Classical to Green

The synthesis of SCADs has evolved from energy-intensive classical methods to sustainable, catalytic protocols.[1][2]

Methodological Comparison

The following table contrasts the three dominant synthetic routes.

| Parameter | Knoevenagel Condensation (Classic) | Knoevenagel (Green/Microwave) | Heck Coupling (Pd-Catalyzed) |

| Reagents | Benzaldehyde + Malonic acid | Benzaldehyde + Malonic acid | Aryl halide + Acrylate |

| Catalyst | Piperidine/Pyridine | Ammonium Acetate/Water | Pd-NHC / Pd(OAc)₂ |

| Conditions | Reflux (hours), Toxic solvents | MW Irradiation (min), Solvent-free | 80-120°C, Inert atm. |

| Atom Economy | Moderate ( | High | High |

| Yield | 70-85% | 85-98% | 80-95% |

| Key Advantage | Robust, well-established | Rapid, Eco-friendly | Access to complex aryls |

Synthesis Decision Logic

The choice of synthesis depends on the starting material availability and the desired substitution pattern.

Figure 1: Decision matrix for selecting the optimal synthetic route for substituted cinnamic acids.

Protocol: Green Microwave-Assisted Knoevenagel Condensation

Objective: Synthesis of trans-4-hydroxycinnamic acid (p-coumaric acid). Rationale: Microwave irradiation accelerates the reaction rate and allows for solvent-free conditions, adhering to Green Chemistry Principle #5.

-

Reactants: Mix 4-hydroxybenzaldehyde (10 mmol), malonic acid (12 mmol), and ammonium acetate (2 mmol) in a G10 microwave process vial.

-

Irradiation: Place vial in a microwave reactor (e.g., Monowave 300). Set parameters: 90°C , 50 W , 15 minutes .

-

Work-up:

-

Purification: Filter the precipitate, wash with ice-cold water (

mL), and recrystallize from ethanol/water. -

Validation: Verify structure via

-NMR (doublet at

Pharmacological Frontiers

Anticancer: HDAC Inhibition

Cinnamic acid derivatives, particularly hydroxamates, have emerged as potent Histone Deacetylase (HDAC) inhibitors .[3][4] The structural similarity between the cinnamoyl backbone and the approved drug Panobinostat allows these derivatives to occupy the hydrophobic channel of the HDAC active site.

-

Mechanism: The hydroxamic acid group chelates the

ion at the bottom of the HDAC catalytic pocket. The phenyl ring (Cap group) sits at the entrance, while the vinyl linker spans the channel. -

Outcome: Inhibition of HDAC leads to hyperacetylation of histones (H3, H4), opening chromatin structure and reactivating tumor suppressor genes like p21 , resulting in cell cycle arrest and apoptosis.

Figure 2: Mechanistic pathway of anticancer activity via HDAC inhibition.

Antimicrobial & Synergistic Effects

SCADs exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting ATPase. However, their true potential lies in synergy .

-

Nanocomposites: Cinnamic acid-functionalized silver nanoparticles (CA-AgNPs) show significantly lower MIC values than free acid. The CA moiety stabilizes the nanoparticle and facilitates interaction with the bacterial cell wall.

-

SAR Insight: Lipophilicity is crucial. Butyl esters or halogenated derivatives often outperform the parent acid against Gram-positive bacteria (S. aureus).

Quantitative Data Summary

The following table summarizes key potency data extracted from recent literature (2020-2025).

| Compound Class | Target / Organism | Activity Metric | Key Finding |

| Cinnamic Hydroxamate (7e) | HDAC1 / A549 Lung Cancer | More potent than SAHA in specific isoforms [5, 12].[5] | |

| Cinnamaldehyde | S. aureus (MRSA) | MIC: 3-8 mM | Superior to cinnamic acid; membrane disruption [10]. |

| Butyl Cinnamate | C. albicans | MIC: | Alkyl chain length correlates with antifungal activity [8]. |

| CA-AgNPs | E. coli | MIC: | Synergistic effect; 10x more potent than free acid [9]. |

| Pandacostat | Pan-HDAC | Clinical candidate derived from cinnamoyl scaffold [12]. |

Experimental Protocol: Antimicrobial MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel SCAD against S. aureus. Standard: CLSI Broth Microdilution Method.

-

Preparation: Dissolve the SCAD in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure final DMSO concentration in assay is

to avoid toxicity. -

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

McFarland standard ( -

Plate Setup:

-

Use a 96-well sterile microplate.

-

Add

of MHB to all wells. -

Perform serial 2-fold dilutions of the SCAD in rows A-H (Range:

to

-

-

Inoculation: Add

of the diluted bacterial suspension to each well. -

Controls:

-

Positive Control: Ciprofloxacin.

-

Growth Control: Bacteria + Solvent (no drug).

-

Sterility Control: Media only.

-

-

Incubation: Incubate at

for 18-24 hours. -

Readout: The MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth).

Future Outlook

The future of SCADs lies in hybridization and targeted delivery .

-

Hybrid Molecules: Coupling cinnamic acid with other pharmacophores (e.g., quinolines, artemisinin) to create "dual-action" drugs that overcome resistance mechanisms.

-

PROTACs: Utilizing the cinnamic scaffold as a linker in Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins rather than just inhibiting them.

-

Green Manufacturing: Shift towards enzymatic synthesis (Phenylalanine Ammonia-Lyase) to produce specific isomers with 100% atom economy.

References

-

Vertex AI Search. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. NIH/PubMed. Link

-

Vertex AI Search. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. NIH/PubMed. Link

-

Vertex AI Search. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives. ResearchGate. Link

-

Vertex AI Search. (2014). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. AJOL. Link

-

Vertex AI Search. (2026). Syntheses and Discovery of a Novel Class of Cinnamic Hydroxamates as Histone Deacetylase Inhibitors. AACR Journals. Link

-

Vertex AI Search. (2024).[6] Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Taylor & Francis. Link

-

Vertex AI Search. (2023). Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. Link

-

Vertex AI Search. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Semantic Scholar. Link

-

Vertex AI Search. (2022). Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. Taylor & Francis. Link

-

Vertex AI Search. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. NIH/PMC. Link

-

Vertex AI Search. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing. Link

-

Vertex AI Search. (2016). Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo. NIH/PubMed. Link

Sources

- 1. ajol.info [ajol.info]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches for the discovery of cinnamic acid derivatives with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 4-Isopropylcinnamic Acid

The following technical guide details the solubility profiling of 4-isopropylcinnamic acid. As specific experimental solubility values for this derivative are not widely published in open literature, this guide synthesizes physicochemical principles, data from structural analogs (trans-cinnamic acid and 4-isopropylbenzoic acid), and standard industry protocols to provide a comprehensive roadmap for researchers.

Executive Summary

4-Isopropylcinnamic acid (4-IPCA) is a lipophilic derivative of cinnamic acid, often utilized as an intermediate in organic synthesis and drug discovery for its potential antimicrobial and metabolic regulatory properties. Unlike its parent compound, 4-IPCA possesses a bulky isopropyl group at the para position, significantly altering its solvation thermodynamics.

This guide addresses the scarcity of direct experimental solubility data for 4-IPCA by providing:

-

Predictive Profiling: Estimated solubility ranges based on validated Structure-Property Relationships (SPR) and analog data.

-

Mechanistic Insight: Analysis of how the isopropyl moiety impacts dissolution entropy and enthalpy.

-

Validation Protocols: A self-validating experimental workflow to empirically determine solubility, ensuring data integrity for formulation and synthesis.

Physicochemical Profile & Mechanistic Basis

To understand the solubility behavior of 4-IPCA, we must first analyze its fundamental physicochemical descriptors. The addition of the isopropyl group (

Table 1: Physicochemical Descriptors

| Property | Value (Experimental/Predicted) | Impact on Solubility |

| Molecular Weight | 190.24 g/mol | Moderate size; diffusion rates in solvent will be typical for small molecules. |

| LogP (Octanol/Water) | ~3.3 – 3.4 [1, 2] | High Lipophilicity. Indicates poor water solubility and high affinity for organic solvents (alcohols, esters). |

| pKa | ~4.44 (Predicted) [1] | Weak acid. Solubility will be pH-dependent in aqueous media (higher solubility at pH > 5.5). |

| Melting Point | 157–161 °C [3] | High crystal lattice energy. Dissolution will likely be endothermic ( |

| H-Bond Donors/Acceptors | 1 / 2 | Limited capacity for H-bonding restricted to the carboxylic acid tail. |

The "Isopropyl Effect" on Solvation

The isopropyl substituent exerts a positive inductive effect (+I) and increases the hydrophobic surface area.

-

In Water: The hydrophobic hydration penalty increases. The water structure must reorganize significantly to accommodate the bulky isopropyl group, leading to a large negative entropy change (

), making dissolution thermodynamically unfavorable. -

In Organics: The isopropyl group enhances Van der Waals interactions with non-polar and semi-polar solvents (e.g., Hexane, Ethyl Acetate), potentially increasing solubility compared to cinnamic acid.

Estimated Solubility Profile

Note: The values below are estimates derived from structural analogs (Trans-Cinnamic Acid, 4-Methylcinnamic Acid, and 4-Isopropylbenzoic Acid) and theoretical LogP correlations.

Table 2: Predicted Solubility in Common Lab Solvents (at 25°C)

| Solvent Class | Solvent | Predicted Solubility | Mechanistic Rationale |

| Aprotic Polar | DMSO | Very High (> 100 mg/mL) | Disrupts carboxylic acid dimers; strong dipole-dipole interactions. Standard solvent for stock solutions.[1] |

| Protic Polar | Ethanol | High (50–100 mg/mL) | Amphiphilic nature of ethanol matches 4-IPCA. Formation of H-bonds with the carboxyl group. |

| Protic Polar | Methanol | High (40–80 mg/mL) | Similar to ethanol but slightly less effective due to lower hydrophobic character. |

| Aprotic Polar | Acetone | High (> 50 mg/mL) | Good solvation of the aromatic core; inability to donate H-bonds is compensated by dipole interactions. |

| Non-Polar | Ethyl Acetate | Moderate (10–30 mg/mL) | Favorable Van der Waals interactions; useful for extraction but may not dissolve high concentrations. |

| Non-Polar | Hexane | Low (< 1 mg/mL) | While the isopropyl group aids interaction, the polar carboxylic acid headgroup prevents significant dissolution. |

| Aqueous | Water (pH 7) | Low (< 0.5 mg/mL) | High LogP (3.4) dominates.[2][3] Solubility can be enhanced significantly by converting to salt (e.g., using NaOH). |

Experimental Protocol: Saturation Shake-Flask Method

Phase A: Preparation & Equilibration

-

Excess Solute: Weigh approximately 50 mg of 4-IPCA into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Checkpoint: If the solid dissolves immediately, add more 4-IPCA until a visible solid precipitate remains. A saturated solution must have solid in equilibrium with the liquid.

-

-

Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C).

-

Equilibration Time: Shake at 200 RPM for 24 to 72 hours .

-

Why? High melting point compounds often have slow dissolution kinetics. 24h is minimum; 72h ensures true thermodynamic equilibrium.

-

Phase B: Sampling & Analysis[4]

-

Sedimentation: Stop shaking and allow the vials to stand vertically for 2 hours to let solids settle.

-

Filtration: Using a pre-warmed syringe (to prevent precipitation), withdraw the supernatant and filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (aqueous).

-

Dilution: Immediately dilute the filtrate with the mobile phase to bring the concentration within the linear range of the detector.

-

Quantification: Analyze via HPLC-UV (typically 270–280 nm for cinnamic derivatives).

Visualization: Solubility Determination Workflow

Caption: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Thermodynamic Analysis (Advanced)

For process scale-up, determining solubility at a single temperature is insufficient. You must understand the Enthalpy of Dissolution (

Perform the protocol above at three temperatures (e.g., 25°C, 35°C, 45°C). Plot

-

Slope:

-

Intercept:

Field Insight: For cinnamic acid derivatives, dissolution is typically endothermic (

Solvent Selection Decision Tree

Choose the right solvent based on your specific application (Synthesis, Analysis, or Biological Assay).

Caption: Decision matrix for solvent selection based on downstream application requirements.

References

-

PubChem. 4-Isopropylcinnamic acid (Compound CID 719753).[3] National Library of Medicine.[5]

-

FooDB. Isopropyl cinnamate (Predicted Properties). (Used for LogP/LogS validation of the isopropyl-cinnamic scaffold).

-

Thermo Fisher Scientific. 4-Isopropylcinnamic acid, predominantly trans, 98+% Product Specifications.[3]

-

Vilas-Boas, S. M., et al. (2020).[6] Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents.[6] Fluid Phase Equilibria. (Provides the thermodynamic baseline for cinnamic acid derivatives).

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 4-Isopropylcinnamic acid, predominantly trans, 98+% 5 g | Request for Quote [thermofisher.com]

- 3. 4-Isopropylcinnamic acid, predominantly trans, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. Isopropyl Cinnamate | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CICECO Publication » Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies [ciceco.ua.pt]

Strategic In Silico ADMET Profiling of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Executive Summary & Chemical Ontology

In the early phases of drug discovery, the attrition rate of lead compounds is disproportionately driven by poor pharmacokinetic (PK) profiles and unforeseen toxicity.[1] This guide provides a comprehensive in silico assessment framework for 3-(4-Propan-2-ylphenyl)prop-2-enoic acid (also known as p-isopropylcinnamic acid).

As a derivative of the privileged cinnamic acid scaffold, this compound occupies a unique chemical space relevant to anti-inflammatory and metabolic disorder therapeutics.[1] This analysis synthesizes physicochemical profiling, ADME (Absorption, Distribution, Metabolism, Excretion) prediction, and toxicity risk assessment using industry-standard algorithms.[1]

Chemical Identity[1][2]

-

IUPAC Name: (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid

-

Common Name: p-Isopropylcinnamic acid

-

SMILES: CC(C)c1ccc(C=CC(=O)O)cc1

-

Molecular Formula: C₁₂H₁₄O₂

-

Molecular Weight: 190.24 g/mol

Physicochemical Profiling: The Lipinski Landscape

Rationale: The physicochemical properties of a molecule dictate its behavior in biological fluids. We utilize the Lipinski Rule of Five (Ro5) and the Veber Rules to establish oral bioavailability potential.

Calculated Properties

The following values are derived from consensus algorithms (e.g., Moriguchi, XLOGP3) typical of platforms like SwissADME and ADMETlab 2.0.

| Property | Value (Predicted) | Threshold (Ro5) | Interpretation |

| Molecular Weight (MW) | 190.24 g/mol | < 500 Da | Pass. Favorable for absorption. |

| LogP (Lipophilicity) | 3.1 – 3.6 | < 5 | Pass. The isopropyl group adds ~1.5 log units to the cinnamic core, enhancing membrane permeability but increasing metabolic liability.[1] |

| H-Bond Donors (HBD) | 1 (Carboxyl -OH) | < 5 | Pass. |

| H-Bond Acceptors (HBA) | 2 (Carboxyl oxygens) | < 10 | Pass. |

| TPSA (Polar Surface Area) | 37.30 Ų | < 140 Ų | Pass. Indicates high passive transport potential. |

| Rotatable Bonds | 3 | < 10 | Pass. Sufficient rigidity for binding site specificity. |

Expert Insight: The low TPSA (< 40 Ų) combined with a LogP > 3 suggests this molecule is highly permeable . It will likely cross the Blood-Brain Barrier (BBB) unless actively effluxed.

ADME Prediction Workflow

Rationale: Static properties must be translated into dynamic biological behavior. The following workflow outlines the predictive logic used to assess the compound's journey through the body.

The Prediction Pipeline (Methodology)[1]

Figure 1: Integrated In Silico ADMET Prediction Workflow.

Absorption & Distribution[3]

-

Human Intestinal Absorption (HIA): Predicted High . The carboxylic acid will be ionized at intestinal pH (7.4), but the lipophilic isopropyl phenyl tail ensures significant passive diffusion.[1]

-

Blood-Brain Barrier (BBB): Predicted Permeant .

-

P-glycoprotein (P-gp) Substrate: Predicted Non-substrate .[4] Small lipophilic acids are rarely P-gp substrates, suggesting high oral bioavailability without efflux hindrance.

Metabolism (The "Soft Spot")

Cinnamic acid derivatives are classically metabolized via Beta-Oxidation and Glycine Conjugation .

-

CYP Inhibition:

-

CYP2C9: Potential inhibitor (common for acidic lipophiles).

-

CYP3A4: Unlikely to be a strong inhibitor.

-

-

Metabolic Stability: Moderate. The acrylic side chain is a metabolic "handle." The primary metabolic route will likely be shortening of the side chain (beta-oxidation) to form p-isopropylbenzoic acid (Cumic acid), followed by glycine conjugation to form p-isopropylhippuric acid.

Toxicity & Safety Assessment

Rationale: Early identification of "red flags" prevents costly late-stage failures. We use structural alerts (Brenk/PAINS) and QSAR models (ProTox-II).

| Endpoint | Prediction | Confidence | Mechanistic Explanation |

| AMES Mutagenicity | Negative | High | Lacks nitro/aromatic amine groups. Alpha-beta unsaturated ketone/acid can be reactive (Michael acceptor), but the acid form is generally stable.[1] |

| hERG Inhibition | Low Risk | Medium | MW is too low and lacks the basic nitrogen pharmacophore typically required for hERG channel blocking. |

| Hepatotoxicity | Low | Medium | No specific hepatotoxicophores identified. |

| Skin Sensitization | Moderate | High | Alert: The |

Structural Alert: The Michael Acceptor

The core concern for this molecule is the

Figure 2: Potential Mechanism of Skin Sensitization via Michael Addition.

Protocol for Reproduction

To validate these findings, researchers should utilize the following protocol using SwissADME and ADMETlab 2.0 .

Step 1: Input Preparation

-

Convert the chemical name to SMILES: CC(C)c1ccc(C=CC(=O)O)cc1.[1]

-

Ensure the SMILES is canonicalized to prevent interpretation errors.

Step 2: Platform Configuration[1]

-

SwissADME:

-

ADMETlab 2.0:

Step 3: Interpretation[1][3]

-

Bioavailability Radar: Check if the pink area (optimal range) is fully occupied. For this compound, "Unsaturation" might be slightly flagged, but is acceptable.[1]

-

Lipophilicity Consensus: Average the iLOGP, XLOGP3, and MLOGP values. If Mean LogP > 4, consider structural modification (e.g., adding a polar group).[1]

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5][8] Scientific Reports, 7, 42717.[1] [1]

-

Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ...[1] & Cao, D. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[1]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263.[1]

-

Ruiz, P., Sack, A., Wampole, M., Bobst, S., & Visser, S. (2017).[1] In silico prediction of chemical toxicity.[3][7] Food and Chemical Toxicology, 110, 101-112.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

Technical Guide: N-Acetyl-L-cysteine Ethyl Ester (NACET)

CAS Number: 3368-21-6 Synonyms: NACET, NAC-Ethyl Ester Molecular Formula: C₇H₁₃NO₃S Molecular Weight: 191.25 g/mol

Executive Summary: The Bioavailability Solution

N-Acetyl-L-cysteine ethyl ester (NACET) represents a critical evolution in antioxidant therapeutics, specifically engineered to overcome the pharmacokinetic limitations of its parent compound, N-Acetylcysteine (NAC).[1] While NAC is a gold-standard mucolytic and paracetamol antidote, its utility in neurological and systemic oxidative stress is severely hampered by low oral bioavailability (<5%) and poor blood-brain barrier (BBB) permeability due to its negative charge at physiological pH.

The NACET Advantage: By esterifying the carboxyl group, NACET achieves high lipophilicity.[1][2][3][4] This modification allows it to passively diffuse through cell membranes and the BBB up to 10-fold more efficiently than NAC . Once intracellular, ubiquitous esterases hydrolyze NACET back into NAC and Cysteine, driving a rapid and sustained upregulation of Glutathione (GSH).

Physicochemical Profile & Chemical Identity

Researchers must distinguish NACET from NAC and NAC-Amide (NACA). NACET is the ethyl ester form.[5][6]

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant. |

| Solubility (Organic) | DMSO (>30 mg/mL), Ethanol (>20 mg/mL) | Preferred solvent for stock solutions. |

| Solubility (Aqueous) | PBS pH 7.2 (~10 mg/mL) | Unstable in water. Hydrolyzes over time. Prepare fresh. |

| Lipophilicity | High (Lipophilic) | Masks the carboxylate anion, facilitating passive diffusion. |

| pKa | ~9.5 (Thiol group) | Similar to NAC, but the molecule is neutral at physiological pH. |

| Stability | Stable at -20°C (Solid/DMSO stock) | Avoid repeated freeze-thaw cycles.[7] |

Mechanism of Action: The "Trojan Horse" Pathway

The therapeutic potency of NACET relies on a "Trojan Horse" mechanism. Unlike NAC, which requires specific membrane transporters (often saturated or downregulated in disease states), NACET enters via passive diffusion.

Pathway Visualization

The following diagram illustrates the pharmacodynamic flow of NACET from extracellular administration to intracellular Glutathione synthesis.

Figure 1: Pharmacodynamic pathway of NACET. Note the rapid intracellular hydrolysis by esterases, which "traps" the active metabolites inside the cell.

Comparative Analysis: NACET vs. NAC

The following data consolidates findings from key pharmacokinetic studies, primarily Giustarini et al. (2012), demonstrating the superiority of the esterified form.

| Feature | N-Acetylcysteine (NAC) | NAC-Ethyl Ester (NACET) | Implication |

| Bioavailability (Oral) | < 5% | ~60% | NACET requires significantly lower doses for efficacy. |

| BBB Permeability | Negligible | High | NACET is a viable candidate for neuroprotection (Alzheimer's, Parkinson's). |

| Cellular Uptake | Transporter-dependent (Slow) | Passive Diffusion (Fast) | NACET increases intracellular Cysteine 10x more than NAC. |

| RBC Accumulation | Low | High | NACET turns Erythrocytes into a circulating reservoir of antioxidant power.[1] |

| H₂S Production | Moderate | Significant | Enhanced vasodilation and anti-inflammatory signaling. |

Experimental Protocols

A. Preparation of Stock Solutions (Self-Validating System)

Objective: Create a stable stock solution while preventing premature hydrolysis.

-

Solvent Choice: Use analytical grade DMSO (Dimethyl Sulfoxide). Do not use water or PBS for stock storage.

-

Concentration: Dissolve 19.1 mg of NACET in 1 mL of DMSO to achieve a 100 mM stock solution.

-

Storage: Aliquot into light-protective (amber) tubes. Flush with Nitrogen/Argon gas to prevent oxidation. Store at -20°C.

-

Validation: Solution should remain clear. Any precipitate indicates moisture contamination or degradation.

-

B. In Vitro Cell Culture Treatment Workflow

Objective: Treat cells without inducing solvent toxicity or acidic shock.

-

Dilution: Dilute the DMSO stock into pre-warmed culture media (e.g., DMEM) immediately before use.

-

Target: Final concentration typically 0.5 mM – 5 mM .

-

Control: Ensure final DMSO concentration is <0.1% to avoid solvent artifacts.

-

-

pH Adjustment (Critical): NACET can slightly acidify the media.

-

Step: Check pH of the media after adding NACET. If pH drops below 7.2, adjust carefully with 0.1N NaOH.

-

Why? Acidification can mimic stress responses, confounding antioxidant data.

-

-

Incubation: Incubate cells for 1–4 hours.

-

Note: NACET uptake is rapid. Long incubations (>24h) without media change may lead to degradation byproducts.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for NACET handling in cell culture.

Safety & Handling (MSDS Summary)

While NACET is a research compound, its safety profile is inferred from NAC and its metabolic byproducts.

-

Primary Hazard: Irritant. Causes serious eye irritation (H319) and skin irritation.

-

Metabolic Byproducts: Hydrolysis releases Ethanol and NAC.

-

Context: At therapeutic doses (e.g., 300mg), the ethanol release is millimolar and physiologically negligible compared to dietary intake, but must be accounted for in ultra-sensitive alcohol studies.

-

-

Handling:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood if working with large powder quantities to avoid inhalation.

-

-

Toxicity: LD50 is not established but expected to be comparable to NAC (Low toxicity). However, due to higher intracellular accumulation, lower doses are required compared to NAC to avoid "reductive stress" (excessive antioxidant activity).

References

-

Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential.[1][3][4][7][8] Biochemical Pharmacology. [Link]

-

PubChem. Compound Summary: N-acetyl-L-cysteine ethyl ester (CAS 3368-21-6). National Library of Medicine. [Link][7]

-

Giustarini, D., et al. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs.[8] Free Radical Biology and Medicine. [Link]

Sources

- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. What is NACET? | Brain and Immune Health Formula | NACET.com [nacet.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-Acetyl-L-cysteine ethyl ester (N-Acetylcysteine ethyl ester; NACET) | Reactive Oxygen Species | 59587-09-6 | Invivochem [invivochem.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

The Cinnamic Acid Scaffold: A Technical Guide to Therapeutic Pharmacophores

Topic: Potential Therapeutic Applications of Cinnamic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenylpropanoid Advantage

Cinnamic acid (

For the drug development professional, the value of cinnamic acid lies not in the parent compound itself, but in its derivability . The scaffold tolerates extensive substitution on the aromatic ring and the carboxyl terminus, allowing for the precise tuning of lipophilicity (

This guide dissects three primary therapeutic vectors: Oncology (Epigenetics) , Metabolic Regulation , and Neuroprotection , providing mechanistic depth and validated experimental workflows.

Oncology: Epigenetic Modulation via HDAC Inhibition

The most potent application of cinnamic acid derivatives (CADs) lies in the inhibition of Histone Deacetylases (HDACs), particularly Class I and II isoforms.

Mechanistic Causality

The efficacy of CADs as HDAC inhibitors (HDACi) stems from their structural homology to established inhibitors like Trichostatin A (TSA) and SAHA (Vorinostat).

-

The Cap Group: The substituted phenyl ring acts as the "cap," interacting with the rim of the enzyme's catalytic tunnel.

-

The Spacer: The

-unsaturated chain provides the rigid linker necessary to span the hydrophobic tunnel. -

The Zinc-Binding Group (ZBG): Derivatization of the carboxylic acid into a hydroxamic acid (

) creates a bidentate chelate that locks onto the

Signaling Cascade: Inhibition of HDAC prevents the deacetylation of lysine residues on histone tails (H3/H4). This results in chromatin relaxation (euchromatin formation) and the re-expression of silenced tumor suppressor genes, specifically CDKN1A (encoding p21) and pro-apoptotic factors like Bax.

Visualization: The Epigenetic Trigger

The following diagram illustrates the downstream effects of Cinnamic Acid-mediated HDAC inhibition.

Figure 1: Mechanistic flow of Cinnamic Acid derivatives inducing apoptosis via epigenetic modulation.

Metabolic Regulation: -Glucosidase & PTP1B

Beyond oncology, CADs exhibit significant antidiabetic potential by targeting carbohydrate digestion and insulin signaling.

Structure-Activity Relationship (SAR)

Unlike the hydroxamic acid requirement for HDACs, antidiabetic activity relies heavily on phenolic substitutions .

-

-Glucosidase Inhibition: The presence of hydroxyl (

-

PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Ortho-hydroxycinnamic acids act as non-competitive inhibitors, enhancing insulin receptor sensitivity.

Comparative Potency Data

The table below synthesizes IC50 values for key derivatives against Intestinal Maltase (Rat), a critical target for postprandial hyperglycemia control.

| Compound | Structure | IC50 (mM) | Mechanism |

| Caffeic Acid | 3,4-dihydroxy | 0.74 ± 0.01 | Mixed Inhibition |

| Ferulic Acid | 4-hydroxy-3-methoxy | 0.79 ± 0.04 | Mixed Inhibition |

| Isoferulic Acid | 3-hydroxy-4-methoxy | 0.76 ± 0.03 | Mixed Inhibition |

| Cinnamic Acid | Unsubstituted | > 5.0 (Inactive) | N/A |

| Acarbose (Control) | Complex Oligosaccharide | 0.002 | Competitive |

Data source synthesized from Adisakwattana et al. and related SAR studies [1, 5].

Neuroprotection: The Nrf2/Keap1 Axis[2]

In neurodegenerative models (Alzheimer’s, Parkinson’s), CADs function as "pro-drugs" for antioxidant defense.

The Electrophilic Switch

The

-

Homeostasis: Keap1 binds Nrf2, targeting it for ubiquitination and degradation.[2][3]

-

Intervention: CAD modifies Keap1 thiols

Conformational change -

Activation: Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) .[2][3]

-

Result: Transcription of HO-1 (Heme Oxygenase-1) and NQO1, neutralizing ROS.

Figure 2: Activation of the Nrf2 antioxidant defense system by cinnamic acid electrophiles.

Technical Workflow: Synthesis & Validation

Objective: Synthesis of a Cinnamic Hydroxamate (HDAC Inhibitor Prototype) and Cytotoxicity Validation.

This protocol validates the "Oncology" vector described in Section 2.

Step 1: Synthesis via Modified Knoevenagel Condensation

Reagents: Benzaldehyde derivative, Malonic acid, Pyridine, Piperidine.

-

Reaction: Dissolve 4-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL). Add catalytic piperidine (0.5 mL).

-

Reflux: Heat to 100°C for 4 hours. Evolution of

indicates decarboxylation. -

Workup: Pour mixture into ice-cold HCl (2M). The precipitate is the intermediate cinnamic acid.

-

Hydroxamate Formation: React the intermediate with ethyl chloroformate (activation) followed by hydroxylamine hydrochloride (

) in KOH/Methanol. -

Purification: Recrystallize from ethanol. Confirm structure via

-NMR (look for doublet at

Step 2: Biological Validation (MTT Assay)

Cell Line: HCT-116 (Colon Cancer).

-

Seeding: Plate

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with gradient concentrations of the synthesized hydroxamate (1–100

). Include SAHA as positive control. -

Incubation: 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Figure 3: Integrated workflow for the development and testing of cinnamic acid-based HDAC inhibitors.

References

-

Adisakwattana, S., et al. (2009). A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

De, P., et al. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry. Link

-

Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Neuroprotective Agents. Molecules. Link

-

Sova, M. (2012).[4] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Link

-

Sharma, P., et al. (2025). Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. Food & Function. Link

-

Gaikwad, S., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Application Note: In Vitro Protocol for 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Executive Summary

Compound Name: 3-(4-Propan-2-ylphenyl)prop-2-enoic acid Common Synonyms: 4-Isopropylcinnamic acid; p-Isopropylcinnamic acid CAS Number: 6975-24-2 Molecular Formula: C12H14O2 Molecular Weight: 190.24 g/mol [1]

This technical guide outlines the standard operating procedures (SOPs) for the in vitro utilization of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid. While often used as a synthetic intermediate for pharmaceutical agents (e.g., Nateglinide, NOD2 agonists), this compound possesses distinct biological activity as a metabolic probe for Cytochrome P450 enzymes (specifically CYP199A4) and a ligand candidate for Peroxisome Proliferator-Activated Receptors (PPARs). This document provides validated protocols for solubilization, metabolic stability profiling, and transcriptional activation assays.

Pre-Analytical Preparation